molecular formula C11H14O3 B023829 4-(2-Oxiranylmethoxy)-benzeneethanol CAS No. 104857-48-9

4-(2-Oxiranylmethoxy)-benzeneethanol

Cat. No.: B023829
CAS No.: 104857-48-9
M. Wt: 194.23 g/mol
InChI Key: XGTFFRCLROZLAD-UHFFFAOYSA-N
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Description

2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound features an oxirane (epoxide) ring attached to a phenyl group, which is further connected to an ethanol moiety. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol typically involves the reaction of 4-hydroxyphenyl ethanol with epichlorohydrin under basic conditions . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . This reactivity is the basis for its potential antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol is unique due to its combination of an oxirane ring and an ethanol moiety, which provides a balance of reactivity and solubility. This makes it a versatile compound for various applications in research and industry.

Biological Activity

4-(2-Oxiranylmethoxy)-benzeneethanol, also known by its CAS number 104857-48-9, is an organic compound notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C11H14O3
  • Molecular Weight: 194.23 g/mol
  • Structure: The compound features a benzene ring substituted with a methoxy group and an oxirane (epoxide) moiety, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its reactive oxirane group. This feature allows the compound to interact with various biological targets, including proteins and nucleic acids, leading to potential therapeutic effects. The oxirane ring is known for forming covalent bonds with nucleophilic sites in biological molecules, which can inhibit enzyme activities or disrupt cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against a range of bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Effects

In vitro studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms such as oxidative stress and DNA damage. The structure-activity relationship indicates that modifications to the oxirane group could enhance its cytotoxic effects against specific cancer types.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacterial strains (e.g., E. coli, S. aureus)
AnticancerInduces apoptosis in various cancer cell lines
CytotoxicitySignificant cytotoxic effects at micromolar concentrations

Case Study: Antimicrobial Activity

A study conducted by researchers at a pharmaceutical laboratory tested the antimicrobial efficacy of this compound against several pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties. This study highlights the potential for developing new antimicrobial agents based on this compound's structure.

Case Study: Anticancer Activity

Another investigation focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to reduce cell viability significantly at concentrations above 10 µM after 48 hours of treatment, suggesting that it may trigger apoptotic pathways via oxidative stress mechanisms .

Properties

IUPAC Name

2-[4-(oxiran-2-ylmethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-6-5-9-1-3-10(4-2-9)13-7-11-8-14-11/h1-4,11-12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTFFRCLROZLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439572
Record name 2-{4-[(Oxiran-2-yl)methoxy]phenyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104857-48-9
Record name 2-{4-[(Oxiran-2-yl)methoxy]phenyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

30.0 g p-hydroxyphenethyl alcohol, 60 g of anhydrous potassium carbonate and 50.28 g of epichlorohydrin were refluxed in 250 mL of acetonitrile for 5 hrs. After cooling, filtering and removing acetonitrile at reduced pressure, 300 mL of toluene were added and the toluene removed under reduced pressure. The residual oil solidifies on standing and is used directly in the next step. Yield=43.2 g, c. 100% yield. This solid after recrystallization in water has a melting point of 56°-58.5° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
50.28 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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